molecular formula C27H43N5O8S B3029099 N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide CAS No. 525573-22-2

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide

Cat. No. B3029099
M. Wt: 597.7 g/mol
InChI Key: QCEXTKIIGXBNCN-WOVHNISZSA-N
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Description

“N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide” is an organic compound . It belongs to the class of secondary alkylarylamines, which have the general formula HN ®R’ (R = alkyl, R’ = aryl) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the searched resources .

Scientific Research Applications

Spectroscopic Characterization

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide has been a subject of structural and spectroscopic characterization. A study by Zareva (2006) utilized ab initio calculations and IR-LD spectroscopy to characterize structurally similar compounds, providing insights into their structural properties and IR band assignments (Zareva, 2006).

Synthesis and Crystal Structure

Research on similar compounds has also focused on their synthesis and crystal structure. A study by Liu et al. (2007) synthesized a compound through bromine cyclic reagent and analyzed its crystallographic data, contributing to the understanding of the structural aspects of such compounds (Liu et al., 2007).

Liposome Coupling

In the field of liposome research, compounds with similar structures have been synthesized for the purpose of coupling peptides to liposomes. Frisch, Boeckler, and Schuber (1996) described the synthesis of thiol-reactive heterobifunctional reagents, contributing to advancements in synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

Porphyrin Derivatives for Photodynamic Therapy

Porphyrin derivatives, structurally similar to N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide, have been synthesized for photodynamic therapy applications. Pan et al. (2018) designed and synthesized such molecules, demonstrating their potential in cancer treatment (Pan et al., 2018).

Electrolyte Solvents for Li-ion Batteries

Novel silane compounds, including those structurally akin to the subject compound, have been used as non-aqueous electrolyte solvents in lithium-ion batteries. Amine et al. (2006) synthesized such compounds, showing their potential in improving lithium-ion battery technology (Amine et al., 2006).

Future Directions

Future research could focus on further structural modifications, using different linkers with different lengths, to obtain the desired activity . Additionally, more studies are needed to understand the mechanism of action, physical and chemical properties, and safety profile of this compound.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37)/t20-,21-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEXTKIIGXBNCN-WOVHNISZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N5O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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